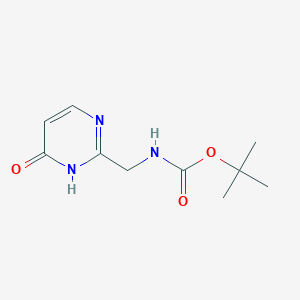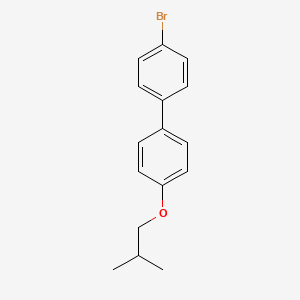
4-Bromo-4'-isobutoxybiphenyl
Overview
Description
4-Bromo-4’-isobutoxybiphenyl is a chemical compound with the molecular formula C16H17BrO and a molecular weight of 305.21 . It is a solid substance and is typically stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for 4-Bromo-4’-isobutoxybiphenyl is 1S/C16H17BrO/c1-12(2)11-18-16-9-5-14(6-10-16)13-3-7-15(17)8-4-13/h3-10,12H,11H2,1-2H3 . This code provides a detailed representation of the molecule’s structure.Physical And Chemical Properties Analysis
4-Bromo-4’-isobutoxybiphenyl is a solid substance . It has a molecular weight of 305.21 and is typically stored at temperatures between 2-8°C .Scientific Research Applications
Enzyme Inhibition Studies
Brominated biphenyl derivatives have been investigated for their potential inhibitory effects on various enzymes. For instance, derivatives have been synthesized and shown to effectively inhibit cytosolic carbonic anhydrase I and II isoenzymes, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) with Ki values in the low picomolar range, comparing their inhibitory effects to clinical inhibitors like acetazolamide and tacrine (Bayrak et al., 2017).
Material Science and Synthesis
In material science, bromophenyl derivatives serve as key intermediates for synthesizing liquid crystal display materials. Studies have focused on optimizing synthesis conditions to improve yields, demonstrating the importance of catalyst selection and reaction conditions (Ren Guo-du, 2001). Furthermore, bromophenyl carbothioamide has been identified as a significant intermediate in synthesizing biologically active compounds, such as febuxostat, with optimized synthetic methods leading to improved yields (Qinqin Wang et al., 2016).
Environmental and Biological Applications
Bromophenol derivatives have been isolated from natural sources, such as the red alga Rhodomela confervoides, and studied for their biological activities, including antibacterial effects. These compounds highlight the potential of natural bromophenols in developing new therapeutic agents (N. Xu et al., 2003).
Photopolymerization and Electronic Applications
Studies on the self-assembly and photopolymerization of bromophenol derivatives on substrates like Ag(111) reveal their potential in nanofabrication and molecular electronics. These processes enable the formation of two-dimensional molecular arrays and nanoporous structures, which are critical for developing advanced materials and devices (Qian Shen et al., 2015).
Safety and Hazards
The safety information for 4-Bromo-4’-isobutoxybiphenyl indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and washing thoroughly after handling .
properties
IUPAC Name |
1-bromo-4-[4-(2-methylpropoxy)phenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO/c1-12(2)11-18-16-9-5-14(6-10-16)13-3-7-15(17)8-4-13/h3-10,12H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEPQSQFIPXTVHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401255626 | |
| Record name | 1,1′-Biphenyl, 4-bromo-4′-(2-methylpropoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401255626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-4'-isobutoxybiphenyl | |
CAS RN |
1310416-57-9 | |
| Record name | 1,1′-Biphenyl, 4-bromo-4′-(2-methylpropoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1310416-57-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1′-Biphenyl, 4-bromo-4′-(2-methylpropoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401255626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(2H-1,3-benzodioxol-5-yldimethylsilyl)phenyl]methanol](/img/structure/B1528119.png)
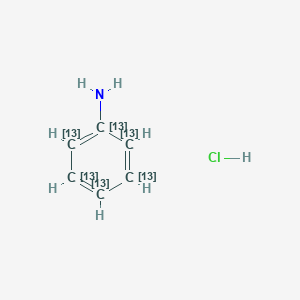

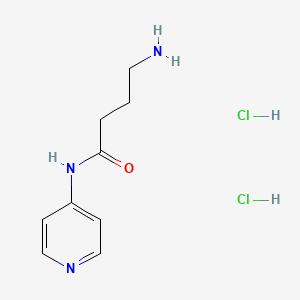
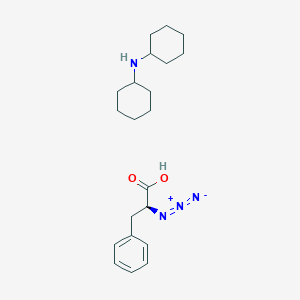
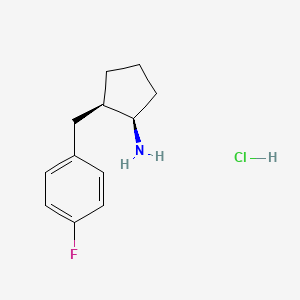
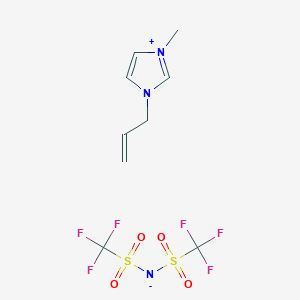

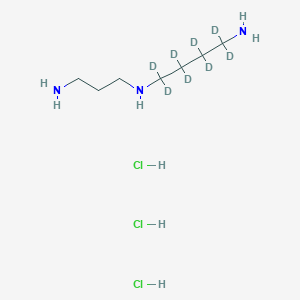
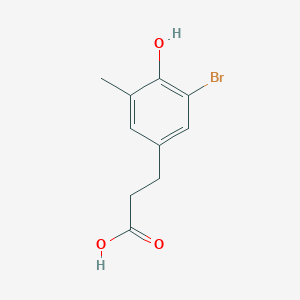
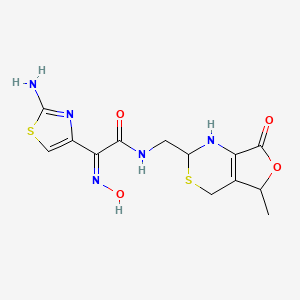
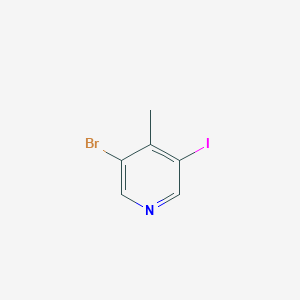
![Benzyl[3-(difluoromethoxy)propyl]amine](/img/structure/B1528140.png)
